molecular formula C9H16O6 B3266184 acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol CAS No. 41991-02-0

acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol

Cat. No.: B3266184
CAS No.: 41991-02-0
M. Wt: 220.22 g/mol
InChI Key: PHXSAVHCJHKSJU-UHFFFAOYSA-N
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Description

“Acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol” is a compound with the molecular formula C9H16O6 . It is a type of furan platform chemical (FPC), which are directly available from biomass . FPCs are part of a significant shift in the chemical industry, moving from traditional resources like crude oil to biomass .


Synthesis Analysis

The synthesis of furan platform chemicals like “this compound” involves the use of biomass . The manufacture and uses of FPCs have been discussed in the context of replacing petroleum refineries with biorefineries . A variety of methods for the synthesis of chiral furans have been explored .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C9H16O6 . Further details about its 3D structure are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving furan platform chemicals are part of a broader perspective on the transformation of the chemical industry . The types of reactions applicable to FPCs have been studied, with a focus on the synthesis of chiral furans .

Future Directions

The future directions for furan platform chemicals like “acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol” involve a shift from traditional resources such as crude oil to biomass . This change requires the replacement of petroleum refineries with biorefineries . The potential of FPCs is vast, with many more simple or complex chemicals that can be obtained .

Properties

IUPAC Name

acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4.C2H4O2/c1-9-6-3-4-7(5-8,10-2)11-6;1-2(3)4/h3-4,6,8H,5H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXSAVHCJHKSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1C=CC(O1)(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70786783
Record name Acetic acid--(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70786783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41991-02-0
Record name Acetic acid--(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70786783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 2
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 3
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 4
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 5
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 6
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol

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